molecular formula C11H16O3 B134710 2-[(3-Methoxyphenyl)methyl]-1,3-propanediol CAS No. 77756-13-9

2-[(3-Methoxyphenyl)methyl]-1,3-propanediol

Cat. No.: B134710
CAS No.: 77756-13-9
M. Wt: 196.24 g/mol
InChI Key: YSLVMLTVQUWEJV-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)methyl]-1,3-propanediol is an organic compound with the molecular formula C11H16O3 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is substituted by a 3-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methyl]-1,3-propanediol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with propane-1,3-diol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methyl]-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 3-methoxybenzyl alcohol or 3-methoxybenzene.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(3-Methoxyphenyl)methyl]-1,3-propanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as biodegradable polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-1,3-propanediol involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-propanediol: A similar compound with a methyl group instead of the 3-methoxyphenylmethyl group.

    3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: Another related compound with a hydroxyl group on the benzene ring.

Uniqueness

2-[(3-Methoxyphenyl)methyl]-1,3-propanediol is unique due to the presence of the 3-methoxyphenylmethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-14-11-4-2-3-9(6-11)5-10(7-12)8-13/h2-4,6,10,12-13H,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLVMLTVQUWEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439948
Record name 2-[(3-Methoxyphenyl)methyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77756-13-9
Record name 2-[(3-Methoxyphenyl)methyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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